
Liproxstatin-1-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liproxstatin-1-13C6 is a labeled version of Liproxstatin-1, a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is used primarily in scientific research to study the mechanisms of ferroptosis and its implications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liproxstatin-1-13C6 is synthesized by incorporating stable carbon-13 isotopes into the Liproxstatin-1 molecule. The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Liproxstatin-1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Liproxstatin-1-13C6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death.
Biology: Investigated for its potential to protect cells from ferroptosis-induced damage in various biological systems.
Medicine: Explored as a therapeutic agent for diseases associated with ferroptosis, such as neurodegenerative diseases, cancer, and ischemia-reperfusion injury.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis
Mechanism of Action
Liproxstatin-1-13C6 exerts its effects by inhibiting ferroptosis through the suppression of lipid peroxidation. It targets key enzymes and pathways involved in the ferroptotic process, such as glutathione peroxidase 4 (GPX4) and iron metabolism. By preventing the accumulation of lipid peroxides, this compound protects cells from ferroptotic cell death .
Comparison with Similar Compounds
Similar Compounds
Ferrostatin-1: Another potent inhibitor of ferroptosis, similar in function to Liproxstatin-1.
Deferiprone: An iron chelator that also inhibits ferroptosis but through a different mechanism.
Vitamin E (α-Tocopherol): A natural antioxidant that can inhibit lipid peroxidation and ferroptosis.
Uniqueness
Liproxstatin-1-13C6 is unique due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis in scientific studies. This labeling provides a significant advantage in research applications, enabling detailed investigations into the mechanisms of ferroptosis and the compound’s effects .
Properties
Molecular Formula |
C19H21ClN4 |
|---|---|
Molecular Weight |
346.80 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1 |
InChI Key |
YAFQFNOUYXZVPZ-GDUNJFTCSA-N |
Isomeric SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2 |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


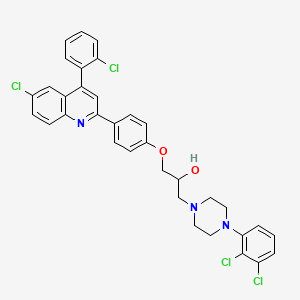
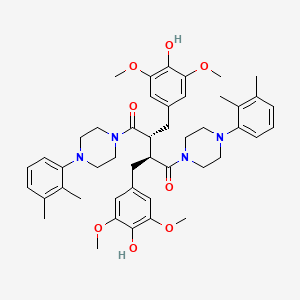
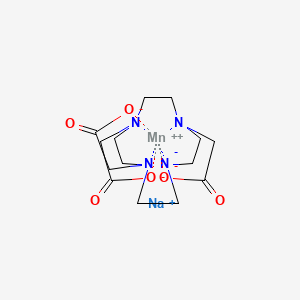
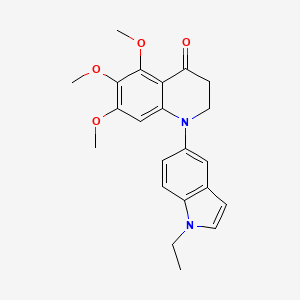
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
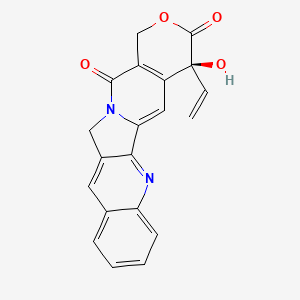

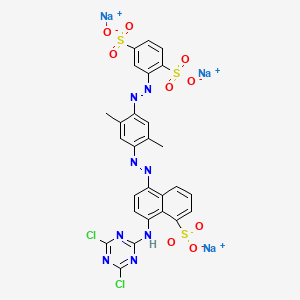
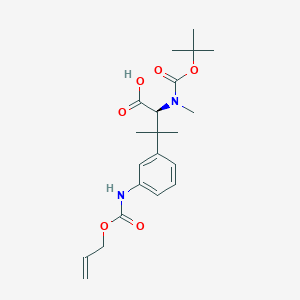

![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

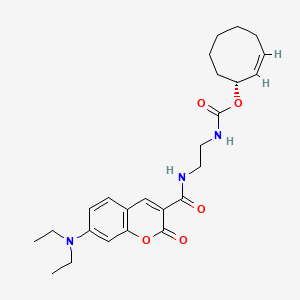
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
